molecular formula C6H7NO2 B15249662 1-(2-Methyloxazol-5-yl)ethanone

1-(2-Methyloxazol-5-yl)ethanone

Cat. No.: B15249662
M. Wt: 125.13 g/mol
InChI Key: ZUAVBZWESOIWQP-UHFFFAOYSA-N
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Description

1-(2-Methyloxazol-5-yl)ethanone is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at the 2-position and an ethanone group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyloxazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of enamides under metal-free conditions . This method typically involves the use of reagents such as acetic anhydride and ammonium acetate, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyloxazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic compounds.

Major Products Formed:

Scientific Research Applications

1-(2-Methyloxazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyloxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

1-(2-Methyloxazol-5-yl)ethanone can be compared with other similar compounds, such as:

  • 1-(4-Methyloxazol-2-yl)ethanone
  • 1-(2-Methyloxazol-4-yl)ethanone
  • 1-(4-Methyloxazol-5-yl)ethanone

Uniqueness: The unique structural features of this compound, such as the position of the methyl and ethanone groups, contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-(2-methyl-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C6H7NO2/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3

InChI Key

ZUAVBZWESOIWQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C(=O)C

Origin of Product

United States

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